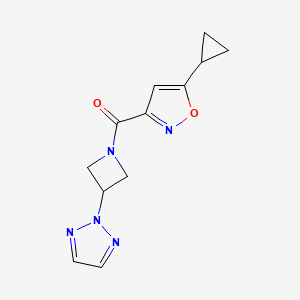![molecular formula C14H14ClN5O2S B2937251 N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide CAS No. 1223234-00-1](/img/structure/B2937251.png)
N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H14ClN5O2S and its molecular weight is 351.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting with the formation of the pyrimidinyl structure through the chlorination and methylthiolation of a pyrimidine derivative.
The resulting intermediate is then reacted with formamide to introduce the formamido group.
Finally, the pyridine carboxamide is synthesized through amide bond formation with the formamido intermediate.
Industrial Production Methods: For industrial production, optimized reaction conditions such as controlled temperature, pressure, and catalysts are used to ensure high yield and purity. Methods like reflux heating and solvent extraction are often employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide can undergo several types of chemical reactions:
Oxidation: : The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Reduction: : Selective reduction of the nitro group in the pyrimidine ring can lead to various derivatives.
Substitution: : The chloro group can be substituted with various nucleophiles like amines, alkoxides, or thiols.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing agents like lithium aluminum hydride.
Nucleophilic reagents such as amines, thiols, and alkoxides. Reactions typically occur in solvents like dichloromethane, ethanol, or dimethyl sulfoxide under controlled temperatures ranging from -78°C to room temperature.
Major Products Formed: Major products from these reactions include sulfoxides, sulfones, amine-substituted derivatives, and reduced pyrimidinyl forms.
4. Scientific Research Applications: this compound has diverse applications:
Chemistry: : Used as a precursor for synthesizing complex organic molecules, especially in the development of heterocyclic compounds.
Biology: : Investigated for its potential role as an enzyme inhibitor or receptor ligand.
Medicine: : Studied for its potential therapeutic effects, particularly in oncology and antimicrobial research.
Industry: : Utilized in the production of specialty chemicals and materials.
5. Mechanism of Action: The compound exerts its effects primarily through interactions with molecular targets in biological systems:
Molecular Targets: : Targets enzymes involved in cellular metabolism and signal transduction.
Pathways Involved: : Influences pathways related to cell proliferation, apoptosis, and immune response by binding to active sites of enzymes and modulating their activity.
6. Comparison with Similar Compounds: this compound is distinct due to its specific chemical structure and functional groups. Similar compounds include:
N-(2-{[5-chloro-2-methoxypyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide: where the methylsulfanyl group is replaced by a methoxy group.
N-(2-{[5-chloro-2-(ethylthio)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide: featuring an ethylthio group instead of a methylsulfanyl group. These analogues show different reactivity and bioactivity profiles, highlighting the uniqueness of the parent compound.
There you have it! A deep dive into the fascinating world of this compound. What aspect of this compound piques your curiosity the most?
Propriétés
IUPAC Name |
5-chloro-2-methylsulfanyl-N-[2-(pyridine-3-carbonylamino)ethyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O2S/c1-23-14-19-8-10(15)11(20-14)13(22)18-6-5-17-12(21)9-3-2-4-16-7-9/h2-4,7-8H,5-6H2,1H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNJAENSTSTCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCCNC(=O)C2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2937172.png)
![6-[4-[2-(3-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2937173.png)
![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide](/img/structure/B2937174.png)
![3-ethyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937180.png)


![4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2937185.png)

![N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2937187.png)
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide](/img/structure/B2937188.png)



